2-phenoxy-N-({1,3,3-trimethyl-5-[(phenoxyacetyl)amino]cyclohexyl}methyl)acetamide
Overview
Description
2-phenoxy-N-({1,3,3-trimethyl-5-[(phenoxyacetyl)amino]cyclohexyl}methyl)acetamide is a useful research compound. Its molecular formula is C26H34N2O4 and its molecular weight is 438.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 438.25185757 g/mol and the complexity rating of the compound is 611. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemoselective Acetylation for Antimalarial Drug Synthesis
The chemoselective monoacetylation of amino groups, such as in the synthesis of N-(2-hydroxyphenyl)acetamide, is critical in the development of antimalarial drugs. This process utilizes immobilized lipase as a catalyst, emphasizing the importance of selective acetylation in medicinal chemistry for enhancing drug specificity and activity (Magadum & Yadav, 2018).
Development of Anti-inflammatory and Analgesic Agents
Research on substituted phenoxy acetamide derivatives has shown significant potential in creating compounds with anti-inflammatory, analgesic, and antipyretic activities. This work underlines the importance of structural modifications in achieving desired biological activities and highlights the therapeutic potential of acetamide derivatives (Rani, Pal, Hegde, & Hashim, 2014).
Radiosynthesis for Metabolic Studies
The radiosynthesis of chloroacetanilide herbicide and dichloroacetamide safeners demonstrates the application of specific acetamide compounds in studying their metabolism and mode of action. Such research is vital for understanding the environmental and biological impact of these chemicals (Latli & Casida, 1995).
Polymeric Carriers for Biologically Active Agents
The synthesis of water-soluble poly(aminoaryloxy-methylamino phosphazene) as a polymeric carrier for biologically active agents illustrates the role of acetamide derivatives in drug delivery systems. This research points to the utility of such compounds in developing more effective and targeted therapeutic agents (Gwon, 2001).
Properties
IUPAC Name |
2-phenoxy-N-[[1,3,3-trimethyl-5-[(2-phenoxyacetyl)amino]cyclohexyl]methyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N2O4/c1-25(2)14-20(28-24(30)17-32-22-12-8-5-9-13-22)15-26(3,18-25)19-27-23(29)16-31-21-10-6-4-7-11-21/h4-13,20H,14-19H2,1-3H3,(H,27,29)(H,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZFMLYUNUPEFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(C1)(C)CNC(=O)COC2=CC=CC=C2)NC(=O)COC3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.